3-bromo-6-methylpyridine-2-thiol
Description
3-Bromo-6-methylpyridine-2-thiol (C₆H₆BrNS) is a pyridine derivative featuring a bromine atom at position 3, a methyl group at position 6, and a thiol (-SH) group at position 2. The pyridine ring’s aromaticity, combined with these substituents, confers unique electronic and steric properties. The bromine atom enhances electrophilic substitution reactivity, while the thiol group introduces nucleophilic and acidic characteristics (pKa ~6-8 for aromatic thiols). This compound is valuable in medicinal chemistry and materials science, particularly as a ligand or intermediate in heterocyclic synthesis .
Properties
CAS No. |
2167511-22-8 |
|---|---|
Molecular Formula |
C6H6BrNS |
Molecular Weight |
204.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-6-methylpyridine-2-thiol can be achieved through several methods. One common approach involves the bromination of 6-methylpyridine-2-thiol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 3-bromo-6-methylpyridine-2-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium thiolate or primary amines in the presence of a base like sodium hydroxide.
Oxidation Reactions: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include disulfides or sulfonic acids.
Reduction Reactions: Products include dehalogenated pyridine derivatives or modified thiol groups.
Scientific Research Applications
Chemistry: 3-bromo-6-methylpyridine-2-thiol is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and complex molecules. Its reactivity makes it valuable in cross-coupling reactions and other synthetic transformations.
Biology: In biological research, this compound can be used to study the effects of thiol-containing molecules on cellular processes. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s potential medicinal applications include the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of novel pharmacophores and bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-bromo-6-methylpyridine-2-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding. These interactions can modulate biological pathways and cellular functions, making the compound useful in drug discovery and biochemical research.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Effects and Reactivity
The table below compares 3-bromo-6-methylpyridine-2-thiol with key analogs, highlighting structural differences and functional group impacts:
Key Observations:
- Thiol vs. Methylthio Groups : The thiol (-SH) in the target compound is more acidic and reactive than the methylthio (-SCH₃) group in 3-bromo-2-chloro-6-(methylthio)pyridine , making it a better nucleophile for metal coordination or disulfide formation .
- Halogen Effects : Bromine at position 3 (target compound) offers superior leaving-group ability compared to chlorine in 3-bromo-2-chloro-6-(methylthio)pyridine , facilitating nucleophilic aromatic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
